6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine
Overview
Description
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine is a fluorinated organic compound with the molecular formula C10H11F2N It is characterized by the presence of two fluorine atoms at the 6th and 8th positions of the naphthalene ring, and an amine group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the fluorination of a naphthalene derivative followed by amination. One common method includes the following steps:
Fluorination: Starting with a naphthalene derivative, selective fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Reduction: The fluorinated naphthalene is then subjected to reduction, often using hydrogenation catalysts like palladium on carbon (Pd/C) to obtain the tetrahydronaphthalene structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further hydrogenate the compound, often using hydrogen gas in the presence of metal catalysts.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: Hydrogen gas with Pd/C or other metal catalysts.
Substitution: NaOMe, KOtBu, under reflux conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Further hydrogenated derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The amine group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various cellular processes, contributing to the compound’s bioactivity.
Comparison with Similar Compounds
- 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine
- 8-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine
- 1,2,3,4-Tetrahydronaphthalen-2-amine
Uniqueness: 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to the presence of two fluorine atoms, which significantly influence its chemical and biological properties. The dual fluorination enhances its stability, lipophilicity, and potential bioactivity compared to its mono-fluorinated or non-fluorinated counterparts.
Properties
IUPAC Name |
6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-7-3-6-1-2-8(13)5-9(6)10(12)4-7/h3-4,8H,1-2,5,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFDXFOLTYBGIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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